2-Hydroxy-1-naphthamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H9NO2/c12-11(14)10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6,13H,(H2,12,14) |
InChI Key |
IBUXIVGXQSMJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-Hydroxy-1-naphthamide and Analogues
The direct formation of the amide bond in this compound and its analogues is a common and efficient approach. This is primarily achieved through amidation reactions starting from 2-hydroxy-1-naphthoic acid or its derivatives, and through condensation reactions involving 2-hydroxy-1-naphthaldehyde (B42665).
Amidation Reactions from Naphthoic Acid Precursors
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. For this compound, this involves the reaction of 2-hydroxy-1-naphthoic acid with an amine source.
Modern amidation reactions frequently employ coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by an amine. Reagents such as N,N'-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (B1165640) (T3P) are utilized for this purpose. These reagents enable the reaction to proceed under mild conditions, which is crucial for preserving sensitive functional groups like the hydroxyl group on the naphthalene (B1677914) ring. The use of T3P, often in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, provides good yields for the synthesis of related naphthamides. Amide bond formation is a critical reaction, and a variety of "acronym-based" coupling reagents have been developed to facilitate this process. researchgate.net
For instance, the synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide involves the formation of an acid chloride from 2-naphthalenecarboxylic acid using an agent like thionyl chloride, followed by reaction with the appropriate amine. smolecule.com Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also employed to facilitate the formation of the amide bond. smolecule.compeptide.com
Table 1: Coupling Reagents in Amidation
| Coupling Reagent | Abbreviation | Typical Conditions | Notes |
| N,N'-Diisopropylethylamine | DIPEA | Used as a base in conjunction with other coupling agents | A non-nucleophilic base |
| Propylphosphonic anhydride | T3P | THF, room temperature | Efficient and mild |
| Dicyclohexylcarbodiimide | DCC | Various organic solvents | By-product (dicyclohexylurea) can be insoluble |
Catalytic methods for amide synthesis are of growing interest due to their potential for increased efficiency and sustainability. These approaches can involve transition metal catalysts or organocatalysts. For example, boronic acid derivatives have been explored as catalysts for the direct amidation of carboxylic acids. rsc.org Organophosphorus catalysts have also been shown to facilitate the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to form 2-amidopyridines, demonstrating the potential for catalytic multi-component reactions in amide synthesis. nih.gov While direct catalytic amidation of 2-hydroxy-1-naphthoic acid is a specific area of ongoing research, the broader field of catalytic amide bond formation suggests potential future applications. core.ac.ukacs.org
Condensation Reactions with Amines
An alternative route to naphthamide analogues involves the condensation of 2-hydroxy-1-naphthaldehyde with various primary amines. This reaction typically forms a Schiff base (imine) intermediate, which can then be further transformed if necessary. For example, primary amine functionalized drugs have been modified through condensation with 2-hydroxy-1-naphthaldehyde to produce new zwitterionic compounds. nih.gov The reaction is often carried out in a solvent like methanol (B129727) under reflux conditions. nih.gov These Schiff bases, derived from 2-hydroxy-1-naphthaldehyde, have been extensively studied. nih.gov Mechanochemical methods, such as liquid-assisted grinding, have also been employed for the synthesis of Schiff bases and their metal complexes from 2-hydroxy-1-naphthaldehyde. researchgate.net
Multi-Step Synthesis Pathways
Complex derivatives of this compound often require multi-step synthetic sequences. These pathways can offer greater control over the final structure and allow for the introduction of diverse functionalities. For example, a four-step microwave-assisted synthesis process has been developed to produce N-(substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives starting from dimethoxybenzaldehyde derivatives. acs.orgnih.gov Another multi-step approach involves a four-step sequence for the synthesis of complex 2-hydroxy-1-naphthoic acids, which can then be converted to the corresponding amides. acs.orgnih.gov This sequence includes a Z-selective olefination, dioxolenone cleavage, and an oxidative cyclization. acs.org
Synthesis of Key Precursors and Building Blocks
The availability of the starting materials, primarily 2-hydroxy-1-naphthoic acid and 2-hydroxy-1-naphthaldehyde, is crucial for the synthesis of this compound.
The industrial preparation of 2-hydroxy-1-naphthoic acid often utilizes the Kolbe-Schmitt reaction. guidechem.com This process involves the carboxylation of sodium or potassium 2-naphthoxide with carbon dioxide under high temperature and pressure. The reaction of β-naphthol with sodium hydroxide (B78521) forms the sodium salt, which then reacts with carbon dioxide. guidechem.com
2-Hydroxy-1-naphthaldehyde can be synthesized through various methods. A common laboratory preparation is the Reimer-Tiemann reaction, which involves treating β-naphthol with chloroform (B151607) and sodium hydroxide. orgsyn.org Other methods include the Gattermann reaction, using hydrogen cyanide and a Lewis acid catalyst, and the Duff reaction, which employs hexamethylenetetramine. orgsyn.org
Derivatization of 2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde serves as a key starting material for synthesizing various compounds, including this compound. The aldehyde can be prepared from β-naphthol through methods such as the Reimer-Tiemann reaction, which involves chloroform and sodium hydroxide. orgsyn.org Other synthetic routes to 2-hydroxy-1-naphthaldehyde include the reaction of β-naphthol with zinc cyanide and hydrogen chloride or with hexamethylenetetramine in a glycerin-boric acid medium followed by hydrolysis. orgsyn.org
Once 2-hydroxy-1-naphthaldehyde is obtained, it can be converted to this compound. One documented method involves treating 2-hydroxy-1-naphthoic acid, the oxidized form of the aldehyde, with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in tetrahydrofuran, followed by the addition of ammonia. google.com
Carboxylation and Functionalization of Naphthalene Derivatives (e.g., Kolbe-Schmitt Reaction)
The Kolbe-Schmitt reaction is a crucial industrial process for the synthesis of hydroxy-naphthoic acids, which are direct precursors to this compound. lscollege.ac.inwikipedia.org This reaction typically involves the carboxylation of a naphthoxide, such as sodium or potassium 2-naphthoxide, with carbon dioxide under conditions of high temperature and pressure. researchgate.net
The reaction with sodium 2-naphthoxide proceeds through the formation of a complex with CO2, followed by an electrophilic attack of the carbon from the CO2 on the naphthalene ring, leading to the formation of sodium 2-hydroxy-1-naphthoate. researchgate.net The regiochemistry of this carboxylation can be sensitive to temperature. For instance, the industrial synthesis of 3-hydroxy-2-naphthoic acid, a constitutional isomer, also utilizes this methodology, with temperature playing a key role in directing the position of carboxylation. lscollege.ac.inwikipedia.org The resulting 2-hydroxy-1-naphthoic acid can then be converted to this compound through amidation.
Derivatization Strategies of this compound
The this compound scaffold, with its reactive hydroxyl and amide groups, is amenable to a wide range of derivatization strategies, leading to the formation of Schiff bases, hydrazones, sulfonamides, and various heterocyclic systems.
Formation of Schiff Bases and Hydrazones
Schiff Bases: The condensation of 2-hydroxy-1-naphthaldehyde, a precursor to this compound, with various primary amines readily yields Schiff bases. rsc.orgresearchgate.netepa.gov For example, the reaction with 2-aminobenzothiazole (B30445) can be carried out via liquid-assisted grinding with a small amount of DMF to produce the corresponding Schiff base. researchgate.net These Schiff base ligands are of significant interest in coordination chemistry and have been used to synthesize metal complexes with copper(II) and cobalt(II). rsc.org
Hydrazones: Hydrazones can be synthesized by reacting 2-hydroxy-1-naphthaldehyde with hydrazine (B178648) hydrate (B1144303) or substituted hydrazides. orientjchem.orgchemicalbook.comuctm.edu For instance, the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate in ethanol (B145695) under reflux yields 2-hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone. chemicalbook.com Similarly, condensation with 3,5-dinitrobenzoyl hydrazide produces the corresponding hydrazone. orientjchem.org A series of hydrazone derivatives have also been synthesized from 3-hydroxy-2-naphthohydrazide (B1221801) and various aldehydes. nih.govnih.gov
Table 1: Examples of Schiff Base and Hydrazone Synthesis
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | 2-Biphenylamine | Schiff Base | rsc.org |
| 2-Hydroxy-1-naphthaldehyde | L-Histidine | Schiff Base | researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | Sulfamethazine | Schiff Base | researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | Hydrazine Hydrate | Hydrazone | chemicalbook.comuctm.edu |
| 2-Hydroxy-1-naphthaldehyde | 3,5-Dinitrobenzoyl Hydrazide | Hydrazone | orientjchem.org |
| 3-Hydroxy-2-naphthohydrazide | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Hydrazone | nih.gov |
| 3-Hydroxy-2-naphthohydrazide | 4-Nitrobenzaldehyde | Hydrazone | nih.gov |
Introduction of Sulfonamide Moieties
Sulfonamide derivatives can be prepared from 2-hydroxy-1-naphthaldehyde. The synthesis involves the reaction of the aldehyde with various sulfonamides to create a class of compounds that have been studied for their biological significance. nih.gov These resulting sulfonamide ligands have been used to synthesize metal chelates with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). nih.gov The general method for synthesizing sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net
Functionalization of the Amide Nitrogen and Hydroxyl Group
The amide and hydroxyl groups of this compound and its derivatives are key sites for further functionalization.
Amide Nitrogen Functionalization: The amide nitrogen can be involved in various reactions. For instance, in the synthesis of spirooxindoles, the amide nitrogen of 1-hydroxy-N-aryl-2-naphthamide derivatives participates in an oxidative C-N bond annulation. chim.it The reactivity of the amide group is central to many synthetic strategies, though its functionalization can be challenging due to its inherent stability. keio.ac.jp Reductive functionalization of amides is a powerful tool for creating α-branched amines and for the late-stage modification of bioactive compounds. researchgate.netnih.govresearchgate.net
Hydroxyl Group Functionalization: The hydroxyl group can be utilized for further transformations. cardiff.ac.uk For example, the hydroxyl group in 1-hydroxy-N-aryl-2-naphthamide derivatives is a key participant in chiral iodine(III)-catalyzed asymmetric oxidative dearomatizative spirocyclization reactions. chim.it
Heterocyclic Ring Formation Strategies
The this compound backbone is a valuable precursor for the synthesis of various heterocyclic compounds. Hypervalent iodine(III) reagents have been employed in the synthesis of heterocyclic systems from derivatives of this compound. For example, a PIDA-mediated synthesis of C3-unsymmetric spiro-oxindoles proceeds through oxidative C-C and C-N bond formations. chim.it Multicomponent reactions are also a powerful strategy for constructing heterocyclic scaffolds. For instance, the reaction of aldehydes, thiols, and malononitrile (B47326) can lead to the formation of diverse heterocyclic structures. nih.gov
Enantioselective Synthesis Approaches
The generation of stereochemically defined molecules is a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. For derivatives of this compound, controlling the three-dimensional arrangement of atoms is crucial for creating compounds with specific biological activities or material properties. Enantioselective synthesis, which produces a predominance of one enantiomer over the other, is achieved through various sophisticated strategies, primarily involving the use of chiral catalysts or controlling the stereochemical outcome of derivatization reactions.
The development of novel chiral catalysts is central to the asymmetric synthesis of naphthamide derivatives. These catalysts create a chiral environment that directs the formation of one stereoisomer over another. Research has explored a range of catalyst types, from metal complexes to organocatalysts, to achieve high enantioselectivity in various transformations.
A significant advancement involves the copper-catalyzed enantioselective dearomative azidation of 2-hydroxy-1-naphthamides. acs.org In these reactions, a copper salt, such as copper(I) tetraacetonitrile hexafluorophosphate (B91526) (Cu(CH₃CN)₄·PF₆), is combined with a chiral bisoxazoline ligand to form the active catalyst. acs.org The choice of the N-substituent on the naphthamide was found to be critical for achieving high enantioselectivity, with 2-hydroxy-N,N-dibenzyl-1-naphthamide providing the desired product with an excellent 95% enantiomeric excess (ee). acs.org
Another class of effective catalysts includes chiral organoiodine compounds. Conformationally flexible C2-symmetric chiral iodoarenes have been designed for the enantioselective oxidative dearomatization of naphthol derivatives, including 1-hydroxy-N-aryl-2-naphthamide. tcichemicals.com These catalysts have been successful in improving enantioselectivities in oxidative spirolactonization reactions to as high as 92% ee. tcichemicals.com Similarly, chiral hypervalent iodine catalysts have been used for the oxidative dearomatizing spirolactonization of 1-hydroxy-N-aryl-2-naphthamide derivatives, yielding spiro compounds with high enantioselectivities of 80-91% ee. soton.ac.uk
Cooperative catalysis, which combines heterogeneous and homogeneous catalysts, presents another innovative strategy. chinesechemsoc.org The asymmetric transfer hydrogenation of naphthol derivatives has been achieved using a dual system of a commercial palladium on carbon (Pd/C) heterogeneous catalyst and a second chiral homogeneous ruthenium catalyst (Ru-tethered-TsDPEN). chinesechemsoc.org This method allows for a one-pot reaction that furnishes chiral alcohols with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org
Furthermore, novel copper(I) catalyst systems have been developed for direct asymmetric aerobic oxidative cross-coupling reactions. nih.gov A system utilizing a chiral spiro-diamine-N,N'-dioxide (SPDO) ligand with a copper(I) salt successfully catalyzed the cross-coupling of 2-naphthylamine (B18577) and 2-naphthol (B1666908) derivatives, achieving high enantioselectivities up to 96% ee. nih.gov
| Catalyst System | Reaction Type | Substrate Type | Max. Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cu(CH₃CN)₄·PF₆ / Chiral Bisoxazoline Ligand | Dearomative Azidation | 2-Hydroxy-1-naphthamides | 95% | acs.org |
| Chiral Hypervalent Iodine | Oxidative Dearomatizing Spirolactonization | 1-Hydroxy-N-aryl-2-naphthamide | 91% | soton.ac.uk |
| Chiral Organoiodine (Spirobiindane backbone) | Oxidative Dearomatization | Naphthol derivatives | 92% | tcichemicals.com |
| Pd/C and Chiral Ru-tethered-TsDPEN | Asymmetric Transfer Hydrogenation | Naphthol derivatives | 99% | chinesechemsoc.org |
| Cu(I) / Chiral SPDO Ligand | Aerobic Oxidative Cross-Coupling | 2-Naphthol derivatives | 96% | nih.gov |
Beyond synthesizing the naphthamide core enantioselectively, controlling stereochemistry during subsequent modification (derivatization) is equally important. This often involves using the existing structure of a chiral naphthamide to direct the stereochemical outcome of a reaction at a different site on the molecule, a concept known as chirality transfer.
One powerful method for achieving this is through dynamic kinetic resolution (DKR). In a notable example, the atroposelective O-allylation of an ortho-hydroxy naphthamide was accomplished using a Morita–Baylis–Hillman (MBH) adduct. rsc.org With hydroquinine (B45883) serving as the organocatalyst, this DKR process yielded the desired product with a high enantiomeric excess of 90%. rsc.org The catalyst interacts with the deprotonated naphthol through hydrogen bonding, which controls the stereoselectivity of the allylation reaction. rsc.org
The principle of remote chirality transfer has also been effectively demonstrated in the samarium(II) iodide-mediated reductive coupling of aldehydes with crotonates attached to atropisomeric 1-naphthamides. researchgate.net The inherent chirality of the naphthamide backbone influences the stereochemical outcome of the reaction at the crotonate moiety, which is relatively distant. researchgate.net Specifically, a crotonate derived from 2-hydroxy-8-methoxy-1-naphthamide reacted with pentanal to produce the corresponding cis-gamma-butyrolactone in 90% combined yield and with an exceptional enantiomeric excess of over 99%. researchgate.net This study highlighted how the conformation of the amide, influenced by its atropisomeric nature, can remarkably control enantioselectivity at a remote reaction center. researchgate.net
| Reaction Type | Naphthamide Starting Material | Key Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Atroposelective O-allylation (DKR) | ortho-Hydroxy naphthamide | Morita–Baylis–Hillman (MBH) adduct, Hydroquinine | 90% ee | rsc.org |
| Reductive Coupling | Crotonate of 2-hydroxy-8-methoxy-1-naphthamide | Pentanal, Samarium(II) iodide (SmI₂) | >99% ee, 90:10 cis/trans ratio | researchgate.net |
Chemical Reactivity and Mechanistic Investigations
General Reaction Pathways of Naphthamides
Naphthamides, particularly those bearing hydroxyl substituents, undergo a range of reactions typical for phenols and amides, though their reactivity is modulated by the aromatic system to which they are attached.
The hydroxyl group of 2-Hydroxy-1-naphthamide and related compounds is susceptible to oxidation. Voltammetric studies on 2-hydroxynaphthalene-1-carboxanilides, which share the core structure of this compound, have shown that the hydroxyl group can be oxidized. researchgate.net The potential required for this oxidation is influenced by the electronic properties of substituents elsewhere on the molecule. researchgate.net
Commonly, the oxidation of hydroxylated naphthalene (B1677914) derivatives leads to the formation of naphthoquinones. This transformation can be achieved using various oxidizing agents under acidic or basic conditions. The electron-withdrawing nature of the amide group can influence the regioselectivity and ease of this oxidation.
Table 1: Oxidation of Hydroxylated Naphthalene Systems
| Starting Material Class | Oxidizing Agent(s) | Major Product(s) | Reference(s) |
|---|---|---|---|
| Hydroxynaphthamides | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Naphthoquinones | , |
| 2-Hydroxynaphthalene-1-carboxanilides | Electrochemical Oxidation | Oxidized derivatives | researchgate.net |
The amide functional group in naphthamides can be reduced to yield either an amine or, under specific conditions, an aldehyde. wikipedia.org The most common method for reducing amides to amines involves strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether. libretexts.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group.
Alternatively, the partial reduction of amides to aldehydes is also possible. For instance, the reduction of N,N-dimethyl-1-naphthamide to 1-naphthaldehyde (B104281) has been successfully achieved using a sodium hydride-iodide composite. ntu.edu.sg This method demonstrates the potential for chemoselective reduction, which can be crucial in multi-step syntheses. ntu.edu.sg
Table 2: Reduction of the Amide Group
| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |
|---|---|---|---|
| Full Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | , wikipedia.org, libretexts.org |
| Partial Reduction | Sodium hydride-iodide composite (on N,N-dimethyl amides) | Aldehyde | ntu.edu.sg |
| Catalytic Hydrogenation | H₂ with catalysts (e.g., copper chromite) | Amine | wikipedia.org |
Nucleophilic substitution reactions are fundamental processes where an electron-rich nucleophile replaces a leaving group on a substrate. matanginicollege.ac.inallen.in In the context of this compound, the hydroxyl group can act as a site for nucleophilic substitution, for example, in the formation of ethers. The reaction typically proceeds by deprotonating the hydroxyl group with a base to form a more nucleophilic naphthoxide anion, which can then attack an electrophile.
Furthermore, photoinduced reactions involving the 2-naphthoxide anion and various halides demonstrate that the naphthalene ring itself can be subject to nucleophilic attack, leading to substitution at different carbon positions. researchgate.net These reactions can proceed through complex mechanisms, including single-electron transfer. researchgate.net
Photochemical Reactivity and Intermediates
The photochemistry of hydroxylated naphthalene derivatives is an area of significant research, often involving the generation of highly reactive intermediates. Irradiation of these compounds with UV light can trigger dehydration, electron transfer, and cleavage events.
Upon irradiation, compounds structurally related to this compound can undergo photodehydration to form reactive o-naphthoquinone methides (o-NQMs). nih.gov For example, photolysis of 2-hydroxy-1-naphthalenemethanol results in the efficient formation of 1,2-naphthoquinone-1-methide. nih.gov This intermediate is short-lived in aqueous solutions and can be intercepted by various nucleophiles. nih.gov
In more complex systems, such as naphthol-naphthalimide conjugates, the photochemical mechanism can be initiated by excitation of either chromophore. mdpi.com Excitation can lead to photoinduced electron transfer (PET) from the naphthol moiety to the amide-containing part, generating radical ions. mdpi.com These radical species can then undergo further reactions, including deprotonation and bond cleavage, leading to a variety of photoproducts. mdpi.com The photolysis of certain nitro-aromatic compounds proceeds through the formation of a transient hemiacetal intermediate, which then decomposes to release the final products. acs.orgresearchgate.net
Tautomerism and Isomerism in Naphthamide Systems
Tautomerism, the interconversion of structural isomers, is a key feature of 2-hydroxynaphthyl systems. For this compound, the most relevant form is keto-enol tautomerism.
The compound can exist in equilibrium between the phenolic 'enol' form (this compound) and a 'keto' tautomer. This equilibrium is well-documented in related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665). rsc.orgresearchgate.netepa.gov In these systems, an intramolecular hydrogen bond stabilizes the enol-imine form, but the equilibrium can be shifted by factors such as solvent polarity. epa.govsonar.ch Studies show that polar solvents can stabilize the more polar keto-amine form. epa.govsonar.ch In the case of this compound, the electron-withdrawing character of the amide group is expected to influence the stability of the tautomers, potentially favoring the enol form through resonance stabilization.
Table 3: Tautomeric Forms in 2-Hydroxynaphthyl Systems
| Tautomer Type | Description | Influencing Factors | Reference(s) |
|---|---|---|---|
| Enol Form (Phenol) | The hydroxyl group is attached to the naphthalene ring, which is fully aromatic. | Generally favored in non-polar solvents; stabilized by intramolecular H-bonding. | epa.gov, sonar.ch |
| Keto Form (Quinone-methide) | A ketone carbonyl is formed on the ring with an adjacent exocyclic double bond. The aromaticity of one ring is disrupted. | Favored in polar and basic solutions. | epa.gov, sonar.ch |
Compound Index
Keto-Enol Tautomerism and its Environmental Influence
The structure of this compound allows for keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form. The enol (or enol-imine in related Schiff bases) form is characterized by the hydroxyl group (-OH) on the naphthalene ring, while the keto (or keto-amine) form involves a proton transfer to form a carbonyl group (C=O) within the ring system. This equilibrium is not static and is significantly influenced by the surrounding chemical environment, particularly the solvent.
Research on closely related 2-hydroxy Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde demonstrates that the tautomeric balance is highly sensitive to solvent polarity and hydrogen-bonding capabilities. epa.govresearchgate.net In weakly polar solvents like deuterochloroform, spectroscopic analyses (¹H-NMR, ¹³C-NMR, and IR) indicate that the enol-imine form is predominantly favored. epa.govresearchgate.net However, in polar protic solvents such as ethanol (B145695), the equilibrium can shift to favor the keto-amine form. researchgate.net
The solvent's ability to form hydrogen bonds or engage in dipole-dipole interactions can stabilize one tautomer over the other. fiveable.me Polar protic solvents can catalyze the tautomerization process, while aprotic polar solvents may stabilize the enol form. fiveable.me Furthermore, the equilibrium is affected by the acidity or basicity of the medium. Studies on N-(2-hydroxy-1-naphthylidene)anils showed the presence of the keto-amine form in basic solutions of various solvents and in acidic solutions of less polar solvents like chloroform (B151607) and benzene (B151609). epa.govresearchgate.net Conversely, in acidic solutions of highly polar solvents like DMSO and ethanol, the keto form was not observed, indicating a complex dependence on the specific combination of solvent and pH. epa.govresearchgate.net
| Solvent Type | Predominant Tautomeric Form | Governing Factor |
|---|---|---|
| Weakly Polar (e.g., Chloroform, Benzene) | Enol Form | Favored in neutral or acidic conditions. epa.govresearchgate.net |
| Polar Protic (e.g., Ethanol) | Keto Form | Equilibrium shifts toward the keto form, especially in basic solutions. researchgate.net |
| Polar Aprotic (e.g., DMSO) | Enol Form | Keto form is not favored, even in acidic or basic solutions. epa.govresearchgate.net |
Conformational Analysis and Isomeric Forms
The molecular structure of this compound gives rise to different isomers and conformers. Isomers are compounds with the same molecular formula but different structural arrangements, while conformers are different spatial arrangements of the same molecule that can be interconverted by rotation around single bonds.
Isomeric Forms: The primary positional isomer of this compound is 1-hydroxy-2-naphthamide. They share the same molecular formula (C₁₁H₉NO₂) but differ in the substitution pattern on the naphthalene ring. This difference in the position of the hydroxyl and carboxamide groups leads to distinct chemical and physical properties. Another related isomer is 6-hydroxy-2-naphthamide.
| Compound Name | Hydroxyl Group Position | Carboxamide Group Position |
|---|---|---|
| This compound | 2 | 1 |
| 1-Hydroxy-2-naphthamide | 1 | 2 |
| 6-Hydroxy-2-naphthamide | 6 | 2 |
Studies on the related molecule 1-naphthamide (B1198061) show that the carboxamide group can adopt various orientations relative to the planar naphthalene system. smolecule.com Molecular modeling and crystallographic data suggest that a preferred conformation may involve the amide group being positioned nearly perpendicular to the naphthalene plane. smolecule.com For this compound, the presence of the adjacent hydroxyl group introduces an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the amide group. This interaction significantly restricts the rotation, favoring a more planar conformation to maximize the stability afforded by the hydrogen bond. Investigations into the analogous compound 2-hydroxy-1-naphthaldehyde found no evidence of different ground-state conformers, suggesting a strongly preferred single conformation. rsc.org
Excited State Intramolecular Proton Transfer (ESIPT) Dynamics
Molecules containing a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity can exhibit a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com This process is central to the photophysical behavior of this compound and its derivatives.
The ESIPT mechanism proceeds via the following steps:
Excitation: The molecule, initially in its stable ground-state enol form (E), absorbs a photon of light, promoting it to an excited enol state (E*).
Proton Transfer: In the excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase. This facilitates an ultrafast transfer of the proton from the hydroxyl to the carbonyl group, forming an excited-state keto tautomer (K*). This transfer occurs through the pre-existing intramolecular hydrogen bond. mdpi.comresearchgate.net
Emission/Relaxation: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon of light (fluorescence). This emission is characterized by a large Stokes shift, meaning the wavelength of the emitted light is significantly longer (lower energy) than the absorbed light. The unstable ground-state keto form then rapidly reverts to the stable enol form. mdpi.com
Research on the closely related compound 2-hydroxy-1-naphthaldehyde (2H1N) provides significant insight into this process. rsc.org The intramolecular hydrogen bond in 2H1N was calculated to have a strength of approximately 10.6 kcal/mol, which is substantial enough to facilitate the proton transfer. rsc.org While the ESIPT process in 2H1N is considered plausible, studies indicate that it may not be a barrierless reaction. rsc.org The observation of a significant decrease in fluorescence intensity at higher excitation energies suggests the onset of competing non-radiative decay pathways. rsc.org The ESIPT process is highly sensitive to the molecular environment, with factors like solvent polarity and hydrogen-bonding capacity influencing the efficiency and emission characteristics of the proton transfer. researchgate.netnih.gov
| Parameter | Finding/Value | Significance |
|---|---|---|
| S₁ ← S₀ Electronic Origin | ~26,668 cm⁻¹ | Energy required to excite the molecule to its first singlet excited state. rsc.org |
| Intramolecular Hydrogen Bond (IMHB) Strength | ~10.6 kcal/mol | Indicates a strong hydrogen bond that facilitates the proton transfer process. rsc.org |
| State Lifetime Lower Limit | ~1.8 ps | Suggests the ESIPT reaction may have a small energy barrier and is not instantaneous. rsc.org |
Coordination Chemistry and Metal Complexes of 2 Hydroxy 1 Naphthamide
Ligand Design and Coordination Modes
The specific arrangement of functional groups in 2-hydroxy-1-naphthamide and its derivatives, such as Schiff bases, makes them excellent candidates for ligand design in coordination chemistry. The presence of both hard and soft donor atoms allows for coordination with a wide range of metal ions.
The this compound scaffold is predisposed to act as a chelating agent, a molecule that can form several bonds to a single metal ion. This chelation is primarily due to the proximity of the hydroxyl group and the amide group (or a derivative thereof, such as an azomethine group in Schiff bases). When the ligand coordinates to a metal ion through two or more donor atoms, it forms a stable ring structure known as a chelate ring. This phenomenon, known as the chelate effect, results in complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. The rigid naphthalene (B1677914) backbone often imparts a degree of pre-organization to the ligand, facilitating the chelation process.
The coordination versatility of this compound derivatives is rooted in the electronic properties of the hydroxyl (-OH) and amide (-CONH₂) functionalities, or the imine (-CH=N-) group in its Schiff base derivatives.
Hydroxyl Group: The phenolic hydroxyl group is a key player in metal binding. Upon deprotonation, the resulting phenoxide oxygen atom becomes a hard donor, readily coordinating with a variety of metal ions. This deprotonation is often facilitated by the basic conditions used during complex synthesis. The involvement of the deprotonated hydroxy group in coordination is a common feature in these complexes. researchgate.net
Amide/Imine Group: The amide group offers two potential donor sites: the carbonyl oxygen and the amide nitrogen. In many Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665), the carbonyl group is replaced by an azomethine or imine group (-CH=N-). The nitrogen atom of this imine group acts as a soft donor and is a primary site for coordination with metal ions. fud.edu.ng Infrared spectroscopy data frequently shows a shift in the vibrational frequency of the C=N bond upon complexation, confirming the involvement of the azomethine nitrogen in binding to the metal ion. fud.edu.ng
Together, the deprotonated hydroxyl oxygen and the amide/imine nitrogen form a bidentate O,N-donor system, creating a stable six-membered chelate ring with the coordinated metal ion. Some Schiff base derivatives can even act as tetradentate ligands, coordinating through two sets of oxygen and nitrogen donors. uobaghdad.edu.iqresearchgate.net
Synthesis and Characterization of Metal Chelates
Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695). nih.gov The resulting complexes are often colored, stable solids. fud.edu.ng
Derivatives of the 2-hydroxy-1-naphthaldehyde scaffold have been successfully used to synthesize complexes with a variety of first-row transition metals. These metal ions, with their partially filled d-orbitals, form stable coordination compounds with distinct geometric and electronic properties.
The synthesis of these complexes generally involves the condensation of 2-hydroxy-1-naphthaldehyde with a primary amine to form a Schiff base ligand, which is then reacted with metal salts like chlorides or acetates. nih.govnih.gov The resulting metal chelates have been characterized using various techniques including elemental analysis, infrared and electronic spectroscopy, and magnetic susceptibility measurements. nih.gov
| Metal Ion | Typical Starting Material | Resulting Complex Type | References |
|---|---|---|---|
| Mn(II) | MnCl₂·4H₂O | Schiff Base Complex | nih.gov |
| Fe(II) | FeSO₄·7H₂O | Mononuclear Complex | mdpi.com |
| Ni(II) | Ni(CH₃COO)₂·4H₂O | Octahedral/Tetrahedral Chelates | nih.govsemanticscholar.org |
| Cu(II) | CuCl₂·2H₂O | Square Planar/Tetragonal Chelates | researchgate.netfud.edu.ngrsc.org |
| Zn(II) | ZnCl₂ | Octahedral/Tetrahedral Chelates | nih.govnih.gov |
| Co(II) | Co(CH₃COO)₂·4H₂O | Octahedral/Tetrahedral Chelates | fud.edu.ngnih.govrsc.org |
Determining the metal-to-ligand (M:L) stoichiometric ratio is a fundamental step in characterizing coordination complexes. For chelates derived from this compound, this ratio is commonly found to be 1:1 or 1:2. fud.edu.ngnih.gov
Several methods are employed to establish this ratio:
Elemental Analysis: Comparing the experimentally found percentages of carbon, hydrogen, nitrogen, and the metal with the calculated values for proposed stoichiometries.
Job's Method (Continuous Variation): This spectrophotometric method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant. The absorbance is then plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex formed. ijnc.ir
Mole Ratio Method: In this technique, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the ligand-to-metal molar ratio typically shows two intersecting straight lines, with the point of intersection indicating the stoichiometric ratio of the complex. ijnc.ir
For instance, metal analysis results for Co(II) and Cu(II) complexes with Schiff bases derived from 2-hydroxy-1-napthaldehyde and nitroanilines indicated a 1:2 metal-to-ligand ratio. fud.edu.ng Similarly, studies on other transition metal complexes have confirmed both 1:1 and 1:2 stoichiometries depending on the specific ligand and reaction conditions. nih.gov
The geometry of the coordination sphere around the central metal ion is dictated by factors such as the coordination number of the metal, the size of the ligand, and the electronic configuration of the metal ion. Electronic spectra (UV-Vis) and magnetic susceptibility measurements are primary tools for elucidating the geometry of these complexes. nih.gov
Octahedral Geometry: A coordination number of six typically results in an octahedral geometry. This is common for many Mn(II), Fe(II), and some Ni(II) and Co(II) complexes, where the ligand and potentially solvent molecules or other co-ligands occupy the six coordination sites. nih.govsemanticscholar.org For example, electronic spectra and magnetic moment data have suggested octahedral geometries for Co(II), Ni(II), and Zn(II) complexes with sulfonamide-derived Schiff bases of 2-hydroxy-1-naphthaldehyde. nih.gov
Tetrahedral Geometry: A coordination number of four can lead to either a tetrahedral or square planar geometry. Tetrahedral geometry is often observed for Co(II) and some Ni(II) complexes. researchgate.netsemanticscholar.orgrsc.org For instance, a Co(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde was found to have an irregular tetrahedral geometry. researchgate.netrsc.org
Square Planar/Tetragonal Geometry: This geometry is characteristic of Cu(II) (d⁹) complexes due to Jahn-Teller distortion. The electronic spectra of Cu(II) complexes often show a broad band suggestive of a tetragonal (distorted octahedral) or square planar configuration. researchgate.netresearchgate.netrsc.org
| Metal Ion | Common Geometry | Supporting Evidence | References |
|---|---|---|---|
| Mn(II) | Octahedral | Electronic Spectra, Magnetic Moment | semanticscholar.org |
| Fe(II) | Octahedral | Electronic Spectra, Magnetic Moment | mdpi.comsemanticscholar.org |
| Ni(II) | Octahedral or Tetrahedral | Electronic Spectra, Magnetic Moment | researchgate.netnih.govsemanticscholar.org |
| Cu(II) | Irregular Square Planar / Tetragonal | Electronic Spectra, X-ray Diffraction | researchgate.netresearchgate.netrsc.org |
| Zn(II) | Octahedral | Elemental Analysis, Spectroscopic Data | nih.gov |
| Co(II) | Octahedral or Irregular Tetrahedral | Electronic Spectra, Magnetic Moment, X-ray Diffraction | researchgate.netnih.govrsc.org |
Structure-Coordination Relationship Studies
The relationship between the structure of a ligand and its coordination behavior is a central theme in inorganic chemistry. For a molecule like this compound, its potential to act as a ligand is rooted in the presence of donor atoms, specifically the oxygen of the hydroxyl and amide groups, and the nitrogen of the amide group. The spatial arrangement of these atoms would dictate the nature of the resulting metal complexes.
Factors Influencing Metal-Ligand Stability
Nature of the Central Metal Ion:
Charge and Size (Ionic Potential): A higher charge and smaller ionic radius of the central metal ion lead to a greater charge density. dalalinstitute.com This generally results in stronger electrostatic attraction with the ligand and more stable complexes. dalalinstitute.com For instance, a trivalent cation like Fe³⁺ would be expected to form a more stable complex with a given ligand than a divalent cation like Fe²⁺.
Electronegativity: A more electronegative metal ion will have a stronger pull on the electron density from the ligand's donor atoms, leading to a more stable bond.
Hard and Soft Acid-Base (HSAB) Principle: The stability of a complex can often be predicted by considering the hard and soft acid-base principle. Hard acids (metal ions) prefer to bind to hard bases (ligands with donor atoms like O and N), while soft acids prefer soft bases. This compound, with its oxygen and nitrogen donor atoms, would be considered a hard ligand and would thus be expected to form more stable complexes with hard metal ions such as Fe³⁺, Cr³⁺, and Co³⁺. rsc.org
Nature of the Ligand (this compound):
Basicity of the Ligand: A more basic ligand will more readily donate its electron pair to a metal ion, forming a more stable complex. slideshare.net The electron-donating or -withdrawing nature of any substituents on the naphthyl ring or the amide nitrogen would influence the basicity of the donor atoms.
Chelation: this compound has the potential to act as a bidentate ligand, coordinating to a metal ion through both the hydroxyl oxygen and the amide oxygen or nitrogen. This formation of a chelate ring, typically a 5- or 6-membered ring, significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands. quora.comfiveable.me This is known as the chelate effect and is entropically favored. fiveable.me The most stable chelate rings are generally five- or six-membered. quora.comfiveable.me
Steric Factors: Bulky substituents on the ligand can hinder the approach of the ligand to the metal ion, leading to weaker bonds and less stable complexes. dalalinstitute.comresearchgate.net For example, large N-substituted groups on the amide could sterically clash, affecting the geometry and stability of the complex. researchgate.net
A hypothetical stability order for complexes of this compound with first-row transition metals might follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Influence of Substituents on Coordination Behavior
Substituents on the this compound framework would be expected to have a profound impact on its coordination behavior by altering its electronic and steric properties.
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the naphthyl ring would decrease the electron density on the donor atoms, reducing their basicity and likely leading to the formation of less stable metal complexes. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would increase the basicity of the donor atoms, promoting the formation of more stable complexes.
Steric Effects: The size and position of substituents can dictate the coordination geometry and even the feasibility of complex formation. researchgate.net For instance, a bulky substituent near the coordinating atoms could force a particular coordination geometry or prevent the ligand from adopting the conformation necessary for chelation. In studies of related N-aryl-2-pyrazinecarboxamide ligands, the steric properties of substituents on the aryl group were found to significantly alter the molecular architecture of the resulting mercury(II) complexes. researchgate.net This principle would apply to N-substituted derivatives of this compound as well.
Metallosupramolecular Architectures
Metallosupramolecular chemistry involves the self-assembly of ligands and metal ions to form large, ordered structures. nih.govrsc.org These architectures can range from simple discrete molecules like cages and grids to infinite coordination polymers. nih.govrsc.org
The ability of this compound to participate in the formation of metallosupramolecular architectures would depend on its functionality and geometry. As a bidentate chelating ligand, it could form simple mononuclear or dinuclear complexes. However, if the amide nitrogen were part of a larger, bridging structure, or if substituents on the naphthyl ring contained additional donor groups, more complex assemblies could be envisioned.
For example, if two this compound units were linked by a flexible spacer, they could potentially coordinate to two different metal centers, leading to the formation of a coordination polymer. The geometry of the metal ion would also play a crucial role; for instance, metal ions that favor octahedral geometry could act as nodes, connecting multiple ligand units in a three-dimensional network.
The principles of hierarchical self-assembly, where initial coordination events guide the formation of larger structures, would also be applicable. acs.org The specific non-covalent interactions, such as hydrogen bonding (from the amide N-H) and π-π stacking (from the naphthyl rings), would further direct the final supramolecular structure.
Advanced Spectroscopic and Analytical Research Techniques in 2 Hydroxy 1 Naphthamide Studies
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the detailed characterization of 2-hydroxy-1-naphthamide, offering non-destructive analysis of its chemical and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound and its analogues in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive information on the connectivity of atoms and the chemical environment of each nucleus.
In the ¹H NMR spectrum of N-substituted 2-hydroxy-1-naphthamides, distinct signals confirm the presence of key structural motifs. The hydroxyl proton (-OH) typically appears as a sharp singlet at a very downfield chemical shift, often above 14 ppm, due to strong intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen. The amide proton (N-H) also resonates downfield, generally between 9 and 11 ppm. The naphthalene (B1677914) ring system gives rise to a series of complex multiplets in the aromatic region, typically from 7.2 to 8.5 ppm.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The amide carbonyl carbon is characteristically found in the range of 169-172 ppm. The carbon atom attached to the hydroxyl group (C2) resonates at approximately 160 ppm, while the other aromatic carbons appear between 108 and 136 ppm.
Table 1: Representative NMR Chemical Shifts (δ) for N-Aryl-2-hydroxy-1-naphthamide Derivatives in DMSO-d₆ Data is illustrative for N-substituted derivatives as data for the parent this compound is limited.
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Hydroxyl (-OH) | > 14.0 | Singlet |
| ¹H | Amide (-NH-) | 9.0 - 11.0 | Singlet |
| ¹H | Naphthalene (Ar-H) | 7.2 - 8.5 | Multiplets |
| ¹³C | Carbonyl (-C=O) | 169.0 - 172.0 | - |
| ¹³C | C-OH | ~160.0 | - |
| ¹³C | Naphthalene (Ar-C) | 108.0 - 136.0 | - |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence of its key structural features.
A very broad absorption band is typically observed in the 2500-3500 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded O-H stretching vibration. The amide N-H stretch usually appears as a sharp peak around 3300-3400 cm⁻¹. The most intense band in the spectrum is the amide I band (primarily C=O stretching), which is found at a relatively low wavenumber, often around 1615-1630 cm⁻¹, due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton. The amide II band, resulting from N-H bending and C-N stretching, appears near 1550 cm⁻¹. Other significant absorptions include C=C stretching vibrations from the aromatic naphthalene ring in the 1400-1600 cm⁻¹ region and C-O stretching around 1200-1300 cm⁻¹.
Table 2: Characteristic FTIR Absorption Frequencies for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Amide |
| 2500 - 3500 | O-H Stretch (H-bonded) | Hydroxyl |
| 1615 - 1630 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Phenolic Hydroxyl |
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound derivatives is characterized by multiple absorption bands arising from π → π* and n → π* transitions associated with the naphthalene aromatic system and the amide chromophore.
Typically, intense absorption bands are observed in the UV region between 250 nm and 400 nm. These bands are attributed to π → π* transitions within the conjugated naphthalene ring system. A lower energy, less intense band may also be observed, which can be assigned to the n → π* transition of the carbonyl group in the amide. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In some derivatives, the absorption spectrum of a deprotonated form, such as a nitronaphtholate anion, can show a strong absorption band at a longer wavelength, around 450 nm. researchgate.net
UV-Vis spectroscopy is also a valuable tool for studying the binding of this compound derivatives with metal ions or other analytes. Changes in the absorption spectrum upon the addition of an analyte, such as shifts in wavelength (red or blue shifts) or changes in absorbance intensity (hyperchromic or hypochromic effects), can be used to determine binding stoichiometry and affinity constants.
Table 3: Typical UV-Visible Absorption Maxima (λₘₐₓ) for 2-Hydroxy-1-naphthaldehyde (B42665) Derivatives Data for the related aldehyde is used to illustrate typical electronic transitions in this chromophore system.
| Wavelength Range (nm) | Type of Transition | Associated Moiety |
|---|---|---|
| 295 - 350 | π → π* | Naphthalene Ring |
| ~450 | n → π* / Charge Transfer | Carbonyl / Naphtholate Anion |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₉NO₂, corresponding to a molecular weight of approximately 187.19 g/mol .
Using high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, which serves to confirm the elemental composition. In techniques like Electrospray Ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺ at m/z ≈ 188. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can reveal characteristic losses. For instance, the fragmentation of N-substituted naphthamides often involves the cleavage of the amide bond, leading to fragments corresponding to the naphthoyl cation and the amine portion of the molecule. This information is crucial for confirming the identity of the compound and for structural analysis of unknown derivatives.
Table 4: Key Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺˙ | C₁₁H₉NO₂ | 187.06 | Molecular Ion |
| [M+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.07 | Protonated Molecule |
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.
For derivatives of this compound, X-ray diffraction studies confirm the planarity of the naphthalene ring system. nih.gov A key structural feature revealed by this technique is the strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the amide group at the C1 position. This interaction results in the formation of a stable six-membered pseudo-ring. nih.gov
The crystal packing is further stabilized by intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and a carbonyl oxygen or hydroxyl group of an adjacent molecule as an acceptor. These interactions often lead to the formation of one-dimensional chains or more complex three-dimensional networks in the crystal lattice. nih.gov Analysis of crystal structures of related compounds, such as imine-based zwitterions derived from 2-hydroxy-1-naphthaldehyde, shows that molecules can be organized into one-dimensional networks stabilized by N–H⋯O, C–H⋯O, and π–π stacking interactions. nih.gov
Table 5: Illustrative Crystallographic Data for a Derivative of the 2-Hydroxy-1-naphthaldehyde Core Structure Data from a related zwitterionic imine derivative (DSPIN) is presented to illustrate typical crystal parameters. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1718(3) |
| b (Å) | 11.2359(4) |
| c (Å) | 11.6491(4) |
| α (°) | 64.938(1) |
| β (°) | 88.086(1) |
| γ (°) | 71.062(1) |
Fluorescence spectroscopy is used to study the photophysical properties of this compound and its derivatives, which often exhibit interesting emission characteristics. This technique involves exciting a molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength.
Many derivatives of this compound are fluorescent, a property that is often linked to an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. In the ground state, a strong intramolecular hydrogen bond exists between the ortho-hydroxyl group and the amide carbonyl. Upon photoexcitation, the acidity of the phenolic proton increases, leading to a rapid transfer of the proton to the carbonyl oxygen. This creates an excited-state keto-tautomer, which is responsible for the observed fluorescence. A key characteristic of ESIPT is a large Stokes shift, meaning a significant difference in wavelength between the absorption and emission maxima. For example, related ESIPT-capable complexes can exhibit large Stokes shifts of approximately 230 nm. researchgate.net
This fluorescent property is highly sensitive to the molecular environment. Consequently, derivatives of this compound are explored as fluorescent chemosensors for detecting metal ions and other analytes. The binding of an analyte can perturb the ESIPT process or induce other changes in the electronic structure, leading to a measurable change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing).
Table 6: Photophysical Properties of ESIPT-Capable Fluorophores
| Property | Description | Significance |
|---|---|---|
| Excitation Max (λₑₓ) | Wavelength of maximum light absorption | Corresponds to energy required for electronic transition |
| Emission Max (λₑₘ) | Wavelength of maximum fluorescence intensity | Characterizes the emitted light from the excited state |
| Stokes Shift | Difference between λₑₘ and λₑₓ | A large Stokes shift is a hallmark of ESIPT |
| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed | Measures the efficiency of the fluorescence process |
Advanced Analytical Techniques for Research
In the scientific investigation of this compound and its derivatives, a suite of advanced analytical techniques is employed to elucidate its chemical properties and potential applications. These methods provide critical data on the stability of its complexes, its efficacy as a corrosion inhibitor, and its metabolic fate.
Potentiometric Studies for Stability Constant Determination
Potentiometric titration is a fundamental technique used to determine the stability constants of metal complexes formed with ligands like this compound. This method involves monitoring the changes in the electromotive force (or pH) of a solution containing the ligand and a metal ion as a titrant of known concentration is added. The data obtained from these titrations allow for the calculation of proton-ligand and metal-ligand stability constants.
The stability of a complex is a measure of the extent of formation of the complex in solution. For a simple 1:1 metal-ligand complex (ML), the formation can be represented by the equilibrium:
M + L ⇌ ML
The stability constant (K) for this equilibrium is given by:
K = [ML] / ([M][L])
Higher values of K indicate greater stability of the complex. The determination of these constants is crucial for understanding the behavior of this compound in various chemical and biological systems.
The Bjerrum method, further developed by Calvin and others, is a common approach for calculating stepwise stability constants from potentiometric data. This involves creating formation curves by plotting the average number of ligands attached to the central metal ion (n̄) against the negative logarithm of the free ligand concentration (pL). ddugu.ac.in
For instance, in a study on the complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, potentiometric titrations were carried out in a mixed solvent system to overcome the insolubility of the ligand in water. The stability constants for various transition metal complexes were determined, revealing the order of stability to be Cu(II) > Co(II) > Zn(II) > Ni(II) > Mn(II). jocpr.com A similar methodological approach would be applicable to studying the complexation behavior of this compound with various metal ions.
Table 1: Representative Data from Potentiometric Titration for Stability Constant Calculation
| Titrant Volume (mL) | pH | n̄ (Average Ligand Number) | pL (-log[L]) |
| 0.0 | 3.50 | 0.00 | 5.00 |
| 0.5 | 3.65 | 0.25 | 4.85 |
| 1.0 | 3.85 | 0.50 | 4.65 |
| 1.5 | 4.10 | 0.75 | 4.40 |
| 2.0 | 4.40 | 1.00 | 4.10 |
| 2.5 | 4.75 | 1.25 | 3.75 |
| 3.0 | 5.15 | 1.50 | 3.35 |
| 3.5 | 5.60 | 1.75 | 2.90 |
| 4.0 | 6.10 | 2.00 | 2.40 |
This is a hypothetical data table to illustrate the type of data generated.
Electrochemical Methods for Corrosion Inhibition Research (e.g., Tafel Polarization, EIS)
Electrochemical techniques are powerful tools for investigating the efficacy of compounds like this compound and its derivatives as corrosion inhibitors for various metals and alloys. These methods provide insights into the mechanism of inhibition and the protective properties of the inhibitor film formed on the metal surface.
Tafel Polarization
Tafel polarization is a potentiodynamic technique where the potential of the working electrode (the metal sample) is varied from its open-circuit potential (OCP) in both the anodic and cathodic directions. The resulting current is measured, and a Tafel plot of log(current density) versus potential is generated. From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. The inhibition efficiency (%IE) can be calculated using the following equation:
%IE = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
A study on a naphthamide derivative, N,N'-((methylazanediyl)bis(propane-3,1-diyl))bis(this compound) (MPHN), demonstrated its effectiveness as a corrosion inhibitor for mild steel in a hydrochloric acid solution. najah.edu Tafel polarization measurements showed that MPHN acted as a mixed-type inhibitor, meaning it suppressed both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. najah.edu
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. It involves applying a small amplitude AC potential signal at various frequencies to the working electrode and measuring the resulting current response. The impedance data is often represented as Nyquist and Bode plots.
Analysis of EIS data can provide values for the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value in the presence of an inhibitor are indicative of effective corrosion protection. The inhibition efficiency can also be calculated from the Rct values:
%IE = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
In the aforementioned study of MPHN, EIS measurements confirmed the formation of a protective layer on the mild steel surface, with the inhibition efficiency reaching as high as 98% at a concentration of 10⁻³ M. najah.edu
Table 2: Hypothetical Tafel Polarization and EIS Data for a Corrosion Inhibitor
| Inhibitor Concentration (M) | icorr (A/cm²) | Ecorr (V vs. SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | %IE (from icorr) | %IE (from Rct) |
| 0 (Blank) | 1.00E-04 | -0.500 | 250 | 150 | - | - |
| 1.00E-05 | 5.00E-05 | -0.485 | 500 | 120 | 50.0 | 50.0 |
| 1.00E-04 | 2.00E-05 | -0.470 | 1250 | 90 | 80.0 | 80.0 |
| 1.00E-03 | 5.00E-06 | -0.450 | 5000 | 60 | 95.0 | 95.0 |
This is a hypothetical data table to illustrate the type of data generated.
Chromatographic Separations in Metabolic Studies
Chromatographic techniques are indispensable for the separation, identification, and quantification of metabolites of this compound in biological systems. These methods are crucial for understanding the biotransformation pathways of the compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating metabolites from complex biological matrices such as urine, plasma, and microsomal incubations. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. Different detectors, such as UV-Vis, fluorescence, and mass spectrometry (MS), can be coupled with HPLC for the detection and identification of the separated compounds.
In a study on the metabolism of the structurally related compound 2-hydroxy-1-naphthoic acid by a soil bacterium, chromatographic and spectrometric analyses were used to identify the metabolic intermediates. nih.gov This research revealed that the degradation pathway proceeded through 2-naphthol (B1666908), 1,2,6-trihydroxy-1,2-dihydronaphthalene, and gentisic acid. nih.gov A similar approach could be employed to elucidate the metabolic fate of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for metabolic studies due to its high sensitivity and selectivity. nih.gov It allows for the identification and quantification of metabolites even at very low concentrations. The use of chiral chromatography can also enable the separation of enantiomeric metabolites, providing a more complete picture of the metabolic profile. nih.gov
Table 3: Representative Chromatographic Data for a Hypothetical Metabolic Study
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 8.5 | 188.1 | 171.1 |
| Metabolite 1 (Hydroxylated) | 7.2 | 204.1 | 187.1 |
| Metabolite 2 (Glucuronide) | 5.8 | 364.1 | 188.1 |
| Metabolite 3 (Sulfate) | 6.5 | 268.1 | 188.1 |
This is a hypothetical data table to illustrate the type of data generated.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. While direct and extensive computational studies specifically on 2-Hydroxy-1-naphthamide are limited in publicly available literature, a wealth of information can be inferred from theoretical investigations into its precursors and closely related derivatives, such as Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665). These studies provide a strong theoretical framework for understanding the fundamental properties of the 2-hydroxy-naphthalene scaffold.
The electronic structure of a molecule is fundamental to its reactivity and physical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For analogous compounds, DFT calculations have shown that the HOMO is typically localized over the electron-rich hydroxynaphthyl group, while the LUMO is distributed across the more electron-accepting portions of the molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic transitions.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In molecules containing the 2-hydroxy-1-naphthyl moiety, the MEP surface typically shows a negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the amide group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is often found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic interaction.
Table 1: Representative Frontier Molecular Orbital Energies for a Naphthamide-Related Structure
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.14 |
Note: The data in this table is illustrative and based on typical values for structurally similar aromatic amides. Actual values for this compound would require specific calculations.
TD-DFT is a state-of-the-art method for predicting the electronic absorption and emission spectra of molecules, providing insights into their photophysical properties. For Schiff bases of 2-hydroxy-1-naphthaldehyde, TD-DFT calculations have been successfully used to interpret their UV-visible spectra, which are often characterized by transitions involving the promotion of an electron from the HOMO to the LUMO. These transitions are typically of π → π* character, arising from the aromatic system. The calculated absorption maxima often show good agreement with experimental data, validating the computational approach.
This compound can, in principle, exist in different tautomeric forms, primarily the enol-amide and the keto-imine forms, due to proton transfer between the hydroxyl group and the amide nitrogen or oxygen. Computational studies on analogous Schiff bases have extensively explored this tautomerism. rsc.orgresearchgate.net
DFT calculations have been employed to determine the relative stabilities of these tautomers. ias.ac.in In many cases, the enol-imine/enol-amide form is found to be more stable, often stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the imine nitrogen or amide oxygen. ias.ac.in The energy difference between the tautomers can be influenced by the solvent environment, with polar solvents sometimes favoring the more polar keto form. researchgate.net Conformational analysis also reveals the most stable spatial arrangement of the molecule, which is typically a planar or near-planar structure that maximizes conjugation and facilitates the formation of the intramolecular hydrogen bond.
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. While specific mechanistic studies on this compound are not extensively documented, DFT has been widely used to study the mechanisms of related processes. For instance, in the synthesis of related α-aminophosphonates from 2-hydroxy naphthaldehyde, DFT has been used to understand the electronic effects of substituent groups on the reaction pathway. researchgate.net Such studies typically involve locating transition states and calculating activation barriers to determine the most favorable reaction pathway.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique provides detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of molecular systems.
Investigate its conformational flexibility in different solvents.
Study the dynamics of intramolecular and intermolecular hydrogen bonding.
Analyze its interactions with biological macromolecules, such as proteins or DNA, to understand potential binding modes. dntb.gov.ua
Simulate its aggregation behavior in solution.
These simulations rely on force fields that describe the potential energy of the system, and the resulting trajectories provide a microscopic view of the molecule's behavior over nanoseconds to microseconds. mdpi.com
Structure-Activity/Property Relationship (SAR/SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. These models are often developed using a set of known compounds to predict the properties of new or untested molecules.
For classes of compounds including naphthamide derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various biological activities, such as anticancer and antimicrobial effects. nih.govbenthamscience.comnih.gov These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, electronic properties (e.g., HOMO/LUMO energies), and hydrophobicity.
For example, a QSAR study on novel 1,8-naphthimide derivatives identified key molecular descriptors that correlate with their activity as DNA inhibitors, providing guidance for the design of more potent analogues. benthamscience.comnih.gov Similarly, QSAR models for 1,8-naphthyridine (B1210474) derivatives have been used to predict their anticancer activity against DNA topoisomerase II. researchgate.net Although not specific to this compound, these studies demonstrate the utility of SAR/SPR modeling for this class of compounds and suggest that the properties of this compound could be predicted using similar approaches.
Noncovalent Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis, Void Analysis)
A comprehensive understanding of the supramolecular architecture of this compound requires a detailed investigation of the noncovalent interactions that govern its crystal packing. Computational methods such as Hirshfeld surface analysis and void analysis are powerful tools for quantifying and visualizing these interactions, providing insights into the stability and packing efficiency of the crystal structure.
However, a thorough search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound. The generation of detailed and scientifically accurate data for Hirshfeld surface analysis and void analysis is contingent upon the availability of experimental crystallographic data. Without this foundational information, a quantitative analysis of intermolecular contacts and crystal packing voids for this compound cannot be performed.
While these examples from analogous compounds highlight the potential insights that could be gained, it is crucial to emphasize that the specific quantitative data for this compound remains undetermined in the absence of its crystal structure. Therefore, the detailed research findings and data tables requested for this specific compound cannot be generated at this time.
Applications in Advanced Materials and Systems Academic Research Focus
Development of Chemosensors and Fluorescent Probes
Derivatives of 2-Hydroxy-1-naphthamide are widely investigated as chemosensors, which are molecules designed to signal the presence of a specific analyte through a detectable change, often in their optical properties. The strategic modification of the naphthamide core allows for the creation of probes that can selectively recognize and quantify a range of cations, anions, and small molecules.
The electron-rich environment of the this compound framework, particularly the oxygen and nitrogen atoms, serves as an excellent binding site for various metal cations. This interaction perturbs the electronic structure of the molecule, leading to observable changes in its absorption and emission spectra. Researchers have successfully developed selective and sensitive fluorescent probes for several biologically and environmentally significant cations.
For instance, Schiff base derivatives, synthesized by condensing 2-hydroxy-1-naphthaldehyde (B42665) with various amines, have shown remarkable efficacy in detecting aluminum ions (Al³⁺). Upon coordination with Al³⁺, these probes often exhibit a significant enhancement in fluorescence intensity, a phenomenon that is not observed with a wide range of other metal ions, ensuring high selectivity. semnan.ac.ir This "turn-on" fluorescence response provides a clear signal for the presence of Al³⁺, even enabling naked-eye detection under UV light. science.gov
Similarly, probes based on this scaffold have been designed for the detection of other important cations. Zinc (Zn²⁺) is another commonly targeted ion, with sensors often operating via a "turn-on" fluorescence mechanism upon complexation. researchgate.net The coordination of Zn²⁺ can inhibit non-radiative decay pathways, leading to enhanced emission. In contrast, ions like copper (Cu²⁺) and iron (Fe³⁺) frequently cause fluorescence quenching due to their paramagnetic nature, which promotes intersystem crossing and other non-emissive deactivation processes. This "turn-off" response is also a valid sensing mechanism.
The selectivity of these sensors is a critical aspect of their design. A probe's ability to bind preferentially to a target ion in a mixture of other competing ions is determined by factors such as the size of the ion, its charge density, and the geometry of the binding pocket created by the ligand.
Table 1: Examples of 2-Hydroxy-1-naphthaldehyde/naphthamide-based Cation Probes
| Target Ion | Probe Type | Sensing Medium | Response | Detection Limit |
| Al³⁺ | Schiff Base | Ethanol (B145695) | Fluorescence Enhancement | Not specified |
| Al³⁺ | Schiff Base Hydrazide | DMSO/HEPES | AIE Behavior | Not specified |
| Zn²⁺ | Schiff Base | Not specified | "Turn-on" Fluorescence | Not specified |
| Fe³⁺ | Naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate | Not specified | Selective Detection | 0.113 µM |
| Cu²⁺ | Isonicotinohydrazide Schiff Base | Semi-aqueous | Selective Detection | 1.9 µM |
While cation sensing is more common, the versatile naphthamide framework can also be adapted for the recognition of anions and neutral small molecules. This is typically achieved by incorporating specific binding sites, such as hydrogen-bond donors (e.g., amide N-H, hydroxyl O-H) or Lewis acidic centers, into the probe's structure. These sites can interact selectively with anions like fluoride (B91410) (F⁻) or cyanide (CN⁻). researcher.life
The sensing mechanism often involves hydrogen bonding interactions or deprotonation of the hydroxyl group by basic anions, which alters the internal charge transfer (ICT) characteristics of the molecule and, consequently, its fluorescence output. rsc.orgresearchgate.net
Furthermore, naphthalimide-based probes, which share a similar core structure, have been developed for detecting biologically important small molecules like hydrogen sulfide (B99878) (H₂S). nih.gov In one example, the probe incorporates an azide (B81097) group that is selectively reduced to an amine by H₂S. This chemical transformation triggers a "turn-on" fluorescence signal, allowing for sensitive detection. nih.gov
The optical responses of this compound-based sensors are governed by a variety of photophysical processes. Understanding these mechanisms is crucial for the rational design of new and improved probes.
Intramolecular Charge Transfer (ICT): Many probes feature an electron-donating group linked to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT state. The binding of an analyte can enhance or inhibit this process, leading to a change in the fluorescence wavelength or intensity. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the ortho-hydroxyl group adjacent to the imine or amide nitrogen allows for ESIPT. After excitation, a proton is rapidly transferred from the hydroxyl (enol form) to the nitrogen (keto form). This process results in a tautomer with a significantly different electronic structure and a large Stokes shift in its emission. rsc.orgresearchgate.netnih.gov Analyte binding can interfere with this proton transfer, for example, by coordinating to the hydroxyl group, thereby modulating the fluorescence output. researchgate.netnih.gov
Chelation-Enhanced Fluorescence (CHEF): In many "turn-on" sensors, the free ligand is weakly fluorescent due to the quenching of its excited state by nearby groups (e.g., through photoinduced electron transfer). Upon binding to a metal ion, the ligand's conformation becomes more rigid, which suppresses these non-radiative decay pathways and leads to a dramatic increase in fluorescence quantum yield. rsc.orgresearchgate.netnih.gov
Chelation-Enhanced Quenching (CHEQ): Conversely, the coordination of certain metal ions, particularly paramagnetic ones like Cu²⁺, Fe³⁺, or Hg²⁺, can introduce new non-radiative decay channels, leading to the quenching of fluorescence. rsc.orgresearchgate.netnih.gov
Photoinduced Electron Transfer (PET): This is a common mechanism in "turn-on" probes. The sensor consists of a fluorophore linked to a receptor with a lone pair of electrons (e.g., a nitrogen atom). In the "off" state, photoexcitation is followed by electron transfer from the receptor to the fluorophore, quenching the fluorescence. When the receptor binds to a cation, the energy of the lone pair is lowered, preventing PET and restoring the fluorescence of the fluorophore. researchgate.net
Aggregation-Induced Emission (AIE): Some naphthamide derivatives exhibit AIE, where they are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. nih.gov This phenomenon can be harnessed for sensing applications where the analyte induces the aggregation of the probe molecules.
Catalytic Systems and Processes
The ability of this compound and its derivatives to form stable complexes with a variety of transition metals makes them attractive ligands for catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal center in various chemical transformations.
Metal complexes incorporating ligands derived from the 2-hydroxy-naphthalene scaffold have been investigated as catalysts for oxidation reactions. For example, manganese complexes have been used to catalyze the selective oxidation of 2-naphthol (B1666908) to 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) using hydrogen peroxide as a green oxidant. researchgate.net The mechanism is believed to involve a high-valent oxomanganese intermediate as the active oxidizing species. researchgate.net
Iron complexes are also widely studied for C-H bond oxidation. While specific examples using this compound are less common, related non-heme iron complexes with nitrogen-based ligands demonstrate the principle. These catalysts can activate oxidants like H₂O₂ to hydroxylate aliphatic C-H bonds, a challenging but highly valuable transformation in synthetic chemistry. mdpi.comnih.gov The naphthamide ligand framework could provide a suitable coordination environment for stabilizing the reactive iron species required for such reactions.
The performance of a metal-based catalyst is critically dependent on the design of the surrounding ligands. For catalysts based on the this compound scaffold, several strategies can be employed to enhance activity and selectivity.
Electronic Tuning: Introducing electron-donating or electron-withdrawing substituents onto the naphthalene (B1677914) ring can modify the electron density at the metal center. This, in turn, influences the metal's redox potential and its ability to participate in catalytic cycles, such as oxidative addition or reductive elimination steps.
Steric Control: Adjusting the steric bulk around the metal's active site can control substrate access and influence the selectivity of the reaction. For example, in asymmetric catalysis, chiral groups can be incorporated into the ligand to create a chiral environment that favors the formation of one enantiomer of the product over the other.
Introduction of Functional Groups: Appending additional functional groups to the ligand can introduce secondary coordination spheres or non-covalent interactions (e.g., hydrogen bonding) that can help to stabilize transition states or orient the substrate for a specific reaction pathway. scholaris.ca This approach is inspired by the active sites of metalloenzymes, which use a combination of direct coordination and secondary interactions to achieve high efficiency and selectivity. researchgate.net
By systematically modifying the this compound structure, researchers can develop tailor-made ligands that optimize the performance of metal complexes for specific catalytic applications, from selective oxidations to asymmetric synthesis. nih.gov
Corrosion Inhibition Mechanisms
The utility of organic molecules as corrosion inhibitors is a subject of extensive academic inquiry, with performance intrinsically linked to their chemical structure and ability to interact with metal surfaces. While direct studies on this compound are not extensively detailed in the available literature, the principles of corrosion inhibition can be elucidated through the examination of structurally analogous compounds containing the core naphthyl and hydroxyl functionalities. The primary mechanisms of action revolve around the adsorption of the inhibitor onto the metal surface, a process governed by the molecule's electronic structure.
Adsorption Mechanisms on Metal Surfaces
The fundamental principle behind the efficacy of organic corrosion inhibitors is their ability to form a protective film on the metal surface, thereby isolating it from the corrosive medium. researchgate.netnajah.edu This protective barrier is established through the adsorption of inhibitor molecules. The adsorption process can be broadly categorized as either physisorption, chemisorption, or a combination of both (mixed adsorption). imist.ma
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, attracting negatively charged species or the anionic part of the inhibitor.
Chemisorption: This involves the formation of a coordinate-type bond between the inhibitor molecule and the metal surface. This is achieved through the sharing of electrons between the inhibitor and the vacant d-orbitals of the metal. imist.ma Heteroatoms such as oxygen and nitrogen, present in this compound, are known to be active centers for this type of interaction due to their lone pair of electrons. researchgate.net
The adsorption behavior of organic inhibitors is often analyzed using adsorption isotherms, such as the Langmuir, Temkin, or Freundlich models. ekb.egbiointerfaceresearch.com For instance, studies on 2-Hydroxy-1-(2-Hydroxy-4-sulfo-1-Naphthylazo)-3-Naphthoic Acid, a related compound, have shown that its adsorption on steel surfaces follows the Langmuir adsorption isotherm. researchgate.netnajah.edu This model presupposes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The adherence to a specific isotherm provides insight into the nature of the interaction between the inhibitor and the metal.
Influence of Electronic Structure on Inhibition Efficiency
The efficiency of an organic corrosion inhibitor is profoundly influenced by its electronic structure. Key molecular properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE) between them, and the distribution of electron density are critical determinants of inhibitor performance. biointerfaceresearch.comresearchgate.net
The presence of heteroatoms (like oxygen and nitrogen in this compound) and π-electrons in the aromatic naphthalene ring system are crucial features that enhance corrosion inhibition. researchgate.net These features make the molecule an effective electron donor. The HOMO is associated with the electron-donating ability of a molecule; a higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. biointerfaceresearch.comljast.ly Conversely, the LUMO is associated with the ability of the molecule to accept electrons from the metal surface, forming a feedback bond which further strengthens the adsorption. biointerfaceresearch.com
A low energy gap (ΔE = ELUMO – EHOMO) is generally associated with higher chemical reactivity and, consequently, better corrosion inhibition potential, as it facilitates the electronic transitions involved in the adsorption process. biointerfaceresearch.com Computational methods like Density Functional Theory (DFT) are often employed to calculate these quantum chemical parameters and to correlate them with experimentally observed inhibition efficiencies. biointerfaceresearch.comresearchgate.netresearchgate.net For example, DFT studies on various organic inhibitors have confirmed that molecules with high HOMO energies, low LUMO energies, and small energy gaps tend to be more effective corrosion inhibitors. ljast.ly
Biological Probe Development and Mechanistic Studies (In Vitro/Cellular)
The naphthamide scaffold is a recurring motif in molecules designed for biological applications, owing to its unique structural and electronic properties that facilitate interactions with various biomolecular targets. Research into this compound and its derivatives has unveiled potential applications in enzyme inhibition and as anticancer and antimicrobial agents, with ongoing studies focused on elucidating the precise molecular mechanisms underpinning these activities.
Enzyme Inhibition Studies (e.g., MAO, VEGFR-2)
Naphthamide derivatives have emerged as promising candidates for the development of specific enzyme inhibitors, notably targeting monoamine oxidases (MAO) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Monoamine Oxidase (MAO) Inhibition: MAOs are key enzymes in the metabolic degradation of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders. nih.govpatsnap.com Recent studies have focused on the rational design of naphthamide derivatives as potent and selective MAO inhibitors. nih.govresearchgate.net For example, a novel series of naphthamide hybrids demonstrated significant inhibitory activity against both MAO-A and MAO-B isoforms. Kinetic analyses of the most potent compounds revealed a competitive and reversible mode of inhibition. nih.govresearchgate.net The table below summarizes the inhibitory activities of representative naphthamide derivatives against MAO enzymes. researchgate.net
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-A Selectivity Index | MAO-B Selectivity Index |
| 2c | 0.294 | 1.77 | 6.02 | |
| 2g | 1.53 | 0.519 | 2.94 | |
| Data sourced from a study on novel naphthamide derivatives. researchgate.net |
VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govnih.gov Consequently, VEGFR-2 is a major target for anti-cancer drug development. dovepress.combpsbioscience.com Several series of naphthamide and naphthalimide derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.govnih.govnih.gov These compounds typically exhibit inhibitory activity at nanomolar concentrations. For instance, one study reported a series of novel naphthamides with potent VEGFR-2 inhibitory activity, with the most active compound showing an IC₅₀ value of 1.5 nM in enzymatic assays and 0.9 nM in cellular proliferation assays. nih.govnih.gov The antiangiogenic potential of these compounds is further evidenced by their ability to block the tube formation of human umbilical vein endothelial cells (HUVEC). nih.gov
| Compound | VEGFR-2 Enzymatic IC₅₀ (nM) | HUVEC Cellular Proliferation IC₅₀ (nM) |
| 4a | 1.6 | - |
| 14c | 1.5 | 0.9 |
| Data represents selected compounds from a study on a new series of naphthamides. nih.govnih.gov |
Cellular Interaction Mechanisms (e.g., antiproliferative activity, apoptosis induction in cell lines)
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. researchgate.netnih.govnih.govscience.govscielo.sa.cr The primary mechanism underlying this cytotoxicity is often the induction of apoptosis, or programmed cell death. nih.govnih.gov
The antiproliferative effects are typically dose-dependent, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov The induction of apoptosis is confirmed through various cellular and molecular assays, including the observation of morphological changes characteristic of apoptosis, an increase in the sub-diploid cell population in cell cycle analysis, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, the cleavage of specific cellular proteins, such as poly-(ADP-ribose)polymerase (PARP), by activated caspases serves as a biochemical hallmark of apoptosis. nih.gov
For instance, a study on substituted 2-hydroxy-N-(arylalkyl)benzamides, which share a structural resemblance to this compound, showed that the most potent compounds induced apoptosis in melanoma cell lines in a dose-dependent manner. nih.gov This was evidenced by an increase in apoptotic markers and a reduction in cell proliferation. nih.gov Similarly, various naphthalimide derivatives have been shown to exert their anticancer effects by inducing apoptosis. nih.gov
Mechanistic Studies of Antimicrobial and Antifungal Activity (In Vitro)
The structural framework of this compound is found in various compounds investigated for their antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov While the precise mechanisms can vary, they often involve the disruption of essential cellular structures or metabolic pathways in the target microorganisms. scielo.brmdpi.comfip.orgmdpi.com
For Schiff bases derived from the related compound 2-hydroxy-1-naphthaldehyde, in vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.govresearchgate.net The antimicrobial activity of these compounds is thought to be related to their ability to chelate metal ions essential for microbial growth or to interfere with microbial enzyme function.
Supramolecular Chemistry and Host-Guest Systems of this compound in Advanced Materials Research
The fields of supramolecular chemistry and host-guest systems focus on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. Within this area of academic research, this compound emerges as a molecule of significant interest due to its inherent structural features that facilitate specific molecular recognition and self-assembly processes. The presence of a hydroxyl group and an amide group in close proximity on the naphthalene scaffold allows for a range of hydrogen bonding interactions, which are fundamental to the construction of complex supramolecular architectures.
Hydrogen Bonding Interactions and Self-Assembly
The self-assembly of this compound and its derivatives into ordered supramolecular structures is primarily governed by a network of hydrogen bonds. The molecular geometry of this compound, with its hydroxyl (-OH) and amide (-CONH₂) groups at the 2 and 1 positions of the naphthalene ring, respectively, provides both hydrogen bond donor and acceptor sites. This arrangement is conducive to the formation of both intramolecular and intermolecular hydrogen bonds, which dictate the packing of the molecules in the solid state and their behavior in solution.
Detailed crystallographic studies of compounds structurally related to this compound, such as zwitterionic imine derivatives formed from the condensation of 2-hydroxy-1-naphthaldehyde with primary amines, offer significant insights into the probable hydrogen bonding patterns. nih.govrsc.org In these analogous structures, a strong intramolecular hydrogen bond is consistently observed between the hydroxyl group and the adjacent nitrogen or oxygen atom of the substituent at the 1-position. nih.gov This interaction results in the formation of a stable six-membered ring, often referred to as an S(6) loop. nih.gov It is highly probable that this compound exhibits a similar intramolecular N–H⋯O hydrogen bond.
Beyond the intramolecular interactions, the amide group of this compound plays a crucial role in forming intermolecular connections, leading to self-assembly. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Research on related naphthaldehyde-derived structures has shown the formation of dimeric structures through intermolecular hydrogen bonds, such as N–H⋯N or N–H⋯O interactions, resulting in R²₂(8) loops. nih.gov These initial dimeric synthons can then further assemble into one-dimensional chains or more complex networks through other non-covalent forces. nih.gov
| Interaction Type | Participating Groups | Resulting Motif/Structure | Significance in Self-Assembly |
|---|---|---|---|
| Intramolecular Hydrogen Bond | Hydroxyl (-OH) and Amide Carbonyl (C=O) | S(6) loop | Planarizes and stabilizes the molecular conformation. |
| Intermolecular Hydrogen Bond | Amide N-H and Amide C=O of a neighboring molecule | Dimeric structures (e.g., R²₂(8) loops), one-dimensional chains | Primary driving force for the self-assembly into larger structures. |
| π⋯π Stacking | Aromatic Naphthalene Rings | Stacked columnar or layered structures | Enhances the stability of the supramolecular assembly. |
| Weak C–H⋯O Interactions | Aromatic C-H and Carbonyl or Hydroxyl Oxygen | Formation of extended networks | Contributes to the overall crystal packing and stability. nih.gov |
Future Research Directions and Translational Potential in Academic Contexts
Exploration of Novel Synthetic Routes and Derivatization Strategies
The development of efficient and sustainable synthetic methodologies is paramount for expanding the chemical space and applications of 2-hydroxy-1-naphthamide derivatives. Future research will likely focus on the following areas:
Novel Synthetic Routes:
Microwave-Assisted Synthesis: This technique has been successfully employed for the four-step synthesis of novel 2-naphthamide (B1196476) derivatives, offering advantages such as reduced reaction times and increased yields. nih.govacs.org Further exploration of microwave irradiation for various synthetic transformations involving the this compound core could lead to more efficient and environmentally benign protocols.
Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to traditional metal-based catalysis. rsc.orgrsc.orgresearchgate.net Investigating organocatalytic approaches for the asymmetric synthesis of chiral this compound derivatives is a promising avenue for producing enantiomerically pure compounds with potentially enhanced biological activities.
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. benthamscience.com Its application to the synthesis of naphthamides could enable novel bond formations and functionalizations under mild reaction conditions. nih.gov
Derivatization Strategies:
Condensation Reactions: A common and effective method for modifying the this compound scaffold involves condensation reactions with primary amines. nih.govrsc.org This strategy has been utilized to produce a variety of imine-zwitterionic compounds with interesting structural and electronic properties.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, offers a highly efficient and selective method for conjugating this compound units to other molecules. rsc.orgnih.govmdpi.comthermofisher.com This strategy is particularly valuable for creating complex molecular architectures and for the fluorescent labeling of biomolecules.
Post-Synthetic Modification: This approach involves the chemical modification of a pre-formed molecular scaffold. nih.govkit.eduillinois.edu For instance, a this compound derivative bearing a reactive functional group could be synthesized and then further functionalized to introduce desired properties.
Advanced Computational Design and Prediction of Naphthamide Properties
Computational methods are indispensable tools for the rational design and prediction of the properties of this compound derivatives, thereby accelerating the discovery of new functional molecules.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org This method has been employed to study the structural parameters and electronic features of this compound-based imine-zwitterions. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamscience.combenthamscience.comjprdi.vnnih.gov These models can be used to predict the activity of newly designed this compound derivatives and to identify the key structural features responsible for their biological effects.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins or biological membranes, over time. rsc.orgnih.govnih.govsemanticscholar.org This technique can be used to study the binding modes of this compound derivatives to their biological targets and to understand the molecular basis of their activity.
Predicted Properties:
| Property | Computational Method | Application |
| Biological Activity | QSAR, Molecular Docking | Prediction of anticancer, antimicrobial, and enzyme inhibitory activities. nih.govnih.gov |
| Physicochemical Properties | DFT, FMO Analysis | Determination of electronic properties, such as HOMO-LUMO gaps, which influence reactivity and optical properties. rsc.org |
| Drug-Likeness | In silico ADMET prediction | Assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
Development of Multifunctional Naphthamide-Based Systems
The unique photophysical and coordination properties of the this compound scaffold make it an excellent platform for the development of multifunctional systems with applications in sensing and targeted therapies.
Chemosensors for Metal Ion Detection: Derivatives of 2-hydroxy-1-naphthaldehyde (B42665), a precursor to this compound, have been developed as fluorescent chemosensors for the selective detection of various metal ions, including Al³⁺, Ga³⁺, and Cr³⁺. nih.govnih.govchemisgroup.us The sensing mechanism often involves a "turn-on" fluorescence response upon binding of the metal ion.
Multi-Target Agents: In the context of complex diseases, molecules that can interact with multiple biological targets are highly desirable. mdpi.comnih.govbenthamscience.comnih.gov The versatile this compound scaffold can be functionalized to incorporate different pharmacophores, leading to the development of multi-target agents with improved therapeutic efficacy. For example, sulfonamide-containing naphthamide derivatives could be designed to target multiple enzymes or receptors involved in a particular disease pathway. nih.gov
Fundamental Mechanistic Insights into Biological Interactions (In Vitro)
Understanding the fundamental mechanisms by which this compound derivatives interact with biological systems is crucial for their rational design as therapeutic agents.
In Vitro Studies:
Anticancer Activity: Several studies have demonstrated the in vitro anticancer activity of this compound derivatives against various cancer cell lines. nih.govnih.govresearchgate.netmdpi.commdpi.com Mechanistic studies have suggested that these compounds can induce apoptosis and may act through a p53-independent mechanism, potentially involving intercalation with DNA. nih.govresearchgate.net
Enzyme Inhibition: Naphthamide derivatives have been shown to inhibit the activity of various enzymes. For example, certain derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.gov
Protein Binding Studies: The interaction of drugs with plasma proteins, such as human serum albumin (HSA), can significantly affect their pharmacokinetic and pharmacodynamic properties. nih.govnih.govmdpi.comresearchgate.net Spectroscopic techniques, such as circular dichroism and fluorescence spectroscopy, can be used to study the binding of this compound derivatives to these proteins and to determine key binding parameters. nih.gov
Investigated Biological Activities and Mechanisms:
| Biological Activity | Investigated Mechanism | In Vitro Model |
| Anticancer | p53-independent apoptosis, DNA intercalation | Human colon carcinoma cell lines nih.govresearchgate.net |
| Enzyme Inhibition | Inhibition of DHFR and VEGFR-2 | Enzyme assays nih.gov |
| Protein Binding | Complex formation with plasma proteins | Spectroscopic analysis with BSA, GG, and AAG nih.gov |
Integration of Naphthamide Architectures into New Material Science Applications
The rigid and planar structure of the naphthalene (B1677914) core, combined with the hydrogen-bonding capabilities of the hydroxy and amide groups, makes this compound an attractive building block for the construction of novel materials.
Stimuli-Responsive Polymers: The incorporation of this compound units into polymer chains could lead to the development of materials that respond to external stimuli, such as pH, temperature, or light. The hydrogen-bonding network within such polymers could be disrupted or altered by these stimuli, leading to changes in the material's properties.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of functionalized this compound derivatives as organic linkers could lead to the formation of MOFs with tailored pore sizes, shapes, and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis.
Organic Dyes and Pigments: The extended π-system of the naphthalene ring gives rise to interesting photophysical properties. Judicious functionalization of the this compound scaffold could lead to the development of novel organic dyes and pigments with enhanced stability, color tunability, and fluorescence properties for applications in textiles, coatings, and electronic displays.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 2-Hydroxy-1-naphthamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as naphthamide derivatives often exhibit skin/eye irritation .
- Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks, as aromatic compounds may release volatile by-products .
- Spill Management : Collect spills using non-reactive absorbents (e.g., silica gel) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and O-H stretching (~3200 cm⁻¹) bands .
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and amide NH protons (δ ~10 ppm, broad). Compare with reference spectra of structurally similar compounds like 2-hydroxy-1-naphthaldehyde .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity and retention time against standards .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodological Answer :
- Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to minimize oxidation and photodegradation, as naphthalene derivatives are prone to light-induced reactions .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using gravimetric analysis. Note that hydrogen bonding (amide and hydroxyl groups) may enhance solubility in polar aprotic solvents despite the aromatic backbone .
- pH-Dependent Studies : Adjust solvent pH (e.g., with NaOH/HCl) to assess ionization effects. The hydroxyl group (pKa ~9–10) may deprotonate in basic media, increasing aqueous solubility .
Q. What synthetic strategies improve the yield of this compound from its precursor, 2-hydroxy-1-naphthoic acid?
- Methodological Answer :
- Reagent Selection : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride intermediate, followed by reaction with aqueous ammonia .
- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Yield improvements (>80%) are achievable at 0–5°C to suppress side reactions like over-amination .
Q. How do researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Normalization : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to control variables. For example, antimicrobial activity against E. coli should use Mueller-Hinton broth at 37°C .
- Structure-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the naphthamide ring) using QSAR models to identify key functional groups influencing bioactivity .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Methodological Answer :
- Dynamic Effects : Rotameric interconversion of the amide group at room temperature can cause peak broadening. Acquire spectra at −40°C to "freeze" conformers and resolve splitting .
- Impurity Identification : Use HSQC/HMBC NMR to distinguish between target compound signals and by-products (e.g., unreacted 2-hydroxy-1-naphthoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
